molecular formula C23H21N3O4S B2509597 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 941908-45-8

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Cat. No.: B2509597
CAS No.: 941908-45-8
M. Wt: 435.5
InChI Key: IBPPJAJSWCWVGD-UHFFFAOYSA-N
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Description

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide: is a complex organic compound that features a benzimidazole moiety, a phenyl group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives and sulfonyl-containing compounds. Examples are:

  • N-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide
  • N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methylphenyl)sulfonyl)propanamide

Uniqueness

What sets N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the methoxy group, in particular, can influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(4-methoxyphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S/c1-30-18-9-11-19(12-10-18)31(28,29)14-13-22(27)24-17-6-4-5-16(15-17)23-25-20-7-2-3-8-21(20)26-23/h2-12,15H,13-14H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPPJAJSWCWVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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